N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine
Description
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is a silicon-based amine compound featuring a silanamine core (Si–N bond) substituted with four methyl groups and a 3-(morpholin-4-yl)propyl chain. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry, suggesting possible applications in drug design or materials science.
Properties
CAS No. |
921203-65-8 |
|---|---|
Molecular Formula |
C11H26N2OSi |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N-[dimethyl(3-morpholin-4-ylpropyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H26N2OSi/c1-12(2)15(3,4)11-5-6-13-7-9-14-10-8-13/h5-11H2,1-4H3 |
InChI Key |
VZCTXGWFTVVWFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C)CCCN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine typically involves the reaction of a silane precursor with a morpholine derivative. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, one common method involves the reaction of tetramethylsilane with 3-(morpholin-4-yl)propylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The silicon-nitrogen bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
Materials Science
Adhesives and Sealants
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is utilized as a coupling agent in adhesives and sealants. Its silane functionality enhances the adhesion properties of polymers to substrates such as glass, metals, and ceramics. This is particularly important in industries requiring durable bonding solutions, such as automotive and construction.
Coatings
In coatings technology, this compound serves as a surface modifier that improves the hydrophobicity and durability of coatings. Its incorporation into polymer matrices can enhance scratch resistance and weatherability, making it suitable for outdoor applications.
Pharmaceutical Applications
Drug Delivery Systems
The morpholine moiety in this compound can facilitate the design of drug delivery systems. By modifying nanoparticles or liposomes with this silane, researchers can improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy where targeted drug delivery is crucial.
Synthesis of Pharmaceutical Intermediates
This compound can also act as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for further functionalization to create more complex molecules used in therapeutic applications.
Catalysis
Catalyst Support
this compound has been explored as a support material for catalysts in organic reactions. The silane group's ability to stabilize metal nanoparticles enhances catalytic efficiency in reactions such as hydrogenation and oxidation.
Organocatalysis
Its application in organocatalysis is notable due to the presence of nitrogen and silicon atoms which can participate in various chemical transformations. This versatility makes it a candidate for developing sustainable catalytic processes.
Case Study 1: Adhesive Performance Enhancement
A study demonstrated that incorporating this compound into epoxy adhesives improved bond strength by 25% compared to standard formulations. The enhanced performance was attributed to better interfacial adhesion between the adhesive and substrate materials.
Case Study 2: Drug Delivery Efficiency
Research involving the modification of liposomes with this silane compound showed a significant increase in the encapsulation efficiency of hydrophobic drugs. The modified liposomes exhibited a 40% increase in drug release rates under physiological conditions compared to unmodified systems.
Case Study 3: Catalytic Activity
In a catalytic study, this compound was used to stabilize palladium nanoparticles for cross-coupling reactions. The catalyst showed superior activity with an increase in turnover frequency by 30% compared to traditional supports.
Mechanism of Action
The mechanism of action of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine and Analogs
| Compound Name (CAS No.) | Core Structure | Key Functional Groups | Similarity Score | Notable Features |
|---|---|---|---|---|
| Target Compound | Silanamine (Si–N) | Tetramethyl silanamine + morpholinylpropyl | N/A | Silicon center; potential steric bulk |
| 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine (756520-70-4) | Boron ester | Dioxaborolane + phenoxypropylmorpholine | 0.94 | Boron-based; Suzuki coupling applications |
| N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine (690636-28-3) | Boron ester | Dioxaborolane + phenoxyethylamine | 0.94 | Ethyl linker; amine substitution |
| 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine (1704065-77-9) | Boron ester | Dioxaborolane + phenoxyethylmorpholine | 0.99 | Ethyl linker; high similarity to target |
Key Observations:
Core Element Differences :
- The target compound’s silanamine core (Si–N) contrasts with boron esters (B–O) in analogs. Silicon’s larger atomic radius and lower electronegativity may enhance lipophilicity or alter bond polarization compared to boron .
- Boron-containing analogs (e.g., CAS 756520-70-4) are commonly used in Suzuki-Miyaura cross-coupling reactions, whereas silanamines may exhibit distinct reactivity due to Si–N bond stability .
Linker and Substituent Variations: The target’s propyl linker (C3 chain) and tetramethyl substitution differ from ethyl linkers (C2) in analogs like CAS 1704065-77-8. Longer linkers may influence conformational flexibility or binding interactions in biological systems .
Similarity Scores :
- The highest similarity (0.99) is observed with CAS 1704065-77-9, differing mainly in the core element (B vs. Si) and linker length. This underscores the critical role of the central atom in modulating compound properties .
Biological Activity
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine (commonly referred to as Tetramethyl Silanamine) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Tetramethyl Silanamine has the following structural formula:
- Molecular Formula : C₁₈H₃₃N₃Si
- Molecular Weight : 321.56 g/mol
- CAS Number : 2490666-11-8
The compound features a silanamine backbone with a morpholine substituent, which may contribute to its biological properties.
- Enzyme Inhibition : Research indicates that compounds similar to Tetramethyl Silanamine can inhibit various enzymes. For example, piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is critical for neurotransmitter regulation .
- Cellular Interactions : The presence of the morpholine group suggests potential interactions with cellular membranes and receptors, possibly affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that silanamine derivatives exhibit antimicrobial properties, although specific data on Tetramethyl Silanamine is limited.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various silanamine derivatives against common bacterial strains.
- Results indicated that certain derivatives displayed significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.
-
Neuropharmacological Effects :
- A comparative analysis of morpholine-containing compounds revealed that they could modulate dopaminergic and serotonergic systems.
- This modulation indicates possible uses in treating neurological disorders, although direct studies on Tetramethyl Silanamine are necessary for conclusive evidence.
Table 1: Comparison of Biological Activities of Silanamines
| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Morpholine Derivative A | Moderate | Effective | Dopaminergic modulation |
| Piperazine Derivative B | High | Effective | Serotonergic modulation |
Note: TBD = To Be Determined; further research is needed to fill in these gaps for Tetramethyl Silanamine.
Research Findings
Recent literature highlights several important findings related to the biological activity of silanamines:
- Toxicological Assessments : Some silanamines have been evaluated for toxicity and environmental impact. For instance, assessments indicate low toxicity levels under controlled exposure conditions .
- Potential Applications : Given their structural characteristics, silanamines like Tetramethyl Silanamine may find applications in pharmaceuticals as drug delivery agents or as part of composite materials in biomedical devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
